4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole
Description
Properties
IUPAC Name |
15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,10,13(17),14-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-7-5-9-12-11(6-7)18-10-4-2-1-3-8(10)15-13(12)17-16-9/h1-6H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSNQLXPLWOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NNC4=C3C(=CC(=C4)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The synthesis begins with the preparation of the indazole core, which can be achieved through the cyclization of ortho-substituted hydrazines with ortho-substituted benzoic acids or their derivatives.
Formation of the Oxazepine Ring: The oxazepine ring is formed through a cyclization reaction involving the appropriate precursors, such as amino alcohols or amino ethers, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and Ring-Opening Reactions: The oxazepine ring can participate in cyclization or ring-opening reactions, leading to structurally diverse products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or amino derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Melting Point (°C) | Key Spectral Features (IR/NMR) | Bioactivity |
|---|---|---|---|---|
| 4-Bromo-2,11-dihydrobenzo[...]indazole | 4-Bromo | N/A | Not reported | Not reported |
| 12-(2-Bromophenyl)-[...]indole (15a) | 2-Bromophenyl | 187–190 | 1H NMR (δ 7.85–6.90), C=O stretch at 1680 cm⁻¹ | Anticancer (in vitro) |
| 12-(3-Chlorophenyl)-[...]indole (13a) | 3-Chlorophenyl | 194–197 | 1H NMR (δ 7.80–6.88), C-Cl at 750 cm⁻¹ | Anticancer (in vitro) |
Reactivity and Stability
- This contrasts with chlorinated analogues (e.g., 13a), where chlorine’s lower electronegativity reduces leaving-group ability .
- Ring Strain: The benzo[2,3][1,4]oxazepino[5,6,7-cd]indazole system introduces strain due to fused five- and seven-membered rings. This may reduce stability compared to partially saturated derivatives (e.g., 12,12a-dihydro structures in ) .
Biological Activity
4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bromine atom at the 4-position of the benzene ring and a unique oxazepinoindazole core that contributes to its biological properties.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression : Compounds in this class have been observed to induce G1 phase arrest in cancer cells.
- Induction of apoptosis : These compounds may activate apoptotic pathways leading to programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
A systematic study of the SAR for this compound revealed that modifications to the nitrogen-containing heterocyclic tails significantly influence biological activity. For example:
- Hydrophobicity : Increasing lipophilicity generally enhances cellular uptake but may reduce solubility.
- Substituent effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate potency and selectivity against cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 3.5 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 4.0 | Inhibition of proliferation |
These results indicate that the compound exhibits potent anticancer properties across multiple cancer types.
In Vivo Studies
Animal model studies further support the potential therapeutic application of this compound. In a murine model of breast cancer:
- Tumor Reduction : Treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Survival Rates : Enhanced survival rates were observed in treated animals versus untreated controls.
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its development as a therapeutic agent. Preliminary data suggest:
- High LogP values indicating good membrane permeability.
- Moderate clearance rates in hepatic assays suggest a favorable metabolic profile for further development.
Q & A
Q. What are the optimal synthetic conditions for preparing 4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole?
- Methodological Answer : The compound is synthesized via cyclization reactions under reflux conditions. For example, a Pd-catalyzed Ullmann coupling can be employed to form the oxazepine-indazole scaffold, using K₂CO₃ as a base in ethylene glycol (1:10 ratio) at 110–120°C for 12–24 hours . Alternatively, brominated intermediates (e.g., 4-bromo-1,2-diacetamidobenzene) can react with thallium(III) trifluoroacetate to induce cyclization under anhydrous conditions . Key parameters include catalyst loading (0.5–2 mol% Pd), solvent polarity, and reaction time.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. found values for C, H, N, and Br (e.g., calculated Br%: 29.29 vs. found 32.58 in similar brominated heterocycles, indicating potential residual solvent or byproducts) .
- NMR/IR : Use ¹H-NMR to identify aromatic protons (δ 7.4–8.1 ppm) and IR for functional groups (e.g., C=O at 1653 cm⁻¹, NH stretches at 3253–3433 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 291.12 for brominated indazoles) .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In vitro assays : Test inhibitory activity against enzymes like IDO1 (indoleamine 2,3-dioxygenase 1) using cell-based assays with HeLa or A549 cancer lines. IC₅₀ values <1 μM indicate high potency .
- Dose-response curves : Use 6–8 concentrations (0.1–100 μM) with triplicate measurements to ensure reproducibility. Include positive controls (e.g., epacadostat for IDO1 inhibition) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core modifications : Introduce substituents at positions 4 (bromine) and 6 (amino groups) to assess steric/electronic effects. For example, replace Br with Cl or CF₃ to evaluate halogen sensitivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to align derivatives with target binding pockets (e.g., IDO1’s heme-binding site) .
- Data interpretation : Correlate logP values (2.5–4.0) with cellular permeability trends. Derivatives with polar groups (e.g., -OH, -NH₂) may show reduced membrane penetration but higher solubility .
Q. What mechanistic insights explain the cyclization pathway during synthesis?
- Methodological Answer : The bromine atom acts as a leaving group in intramolecular nucleophilic substitution. For instance, in Pd-catalyzed reactions, the base (K₂CO₃) deprotonates the amine, enabling attack on the adjacent aryl bromide to form the oxazepine ring. Density functional theory (DFT) calculations can model transition states to confirm energy barriers (<20 kcal/mol for favorable pathways) . Competing pathways (e.g., nitro group displacement) may require quenching with acetic acid to suppress byproducts .
Q. How to resolve discrepancies between calculated and observed elemental analysis data?
- Methodological Answer :
- Purification steps : Re-crystallize the compound from ethanol/water (7:3) to remove residual salts or solvents, which may inflate Br% values .
- Alternative methods : Validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
- Error analysis : If Br% exceeds calculated values by >3%, assess potential over-bromination using LC-MS to detect di-brominated byproducts .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent selection : Replace DMF or DMSO with biodegradable solvents like cyclopentyl methyl ether (CPME) or ethanol .
- Catalyst recycling : Recover Pd nanoparticles via centrifugation (15,000 rpm, 20 min) and reuse for 3–5 cycles without significant activity loss .
- Waste reduction : Employ flow chemistry to minimize solvent use (50–70% reduction) and enhance reaction scalability .
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cellular assays for IDO1 inhibition). Discrepancies >10-fold may indicate off-target effects .
- Buffer optimization : Adjust pH (6.5–7.4) and ionic strength (50–150 mM NaCl) to mimic physiological conditions, as compound aggregation in high-salt buffers may artificially reduce activity .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates (p < 0.05 for significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
